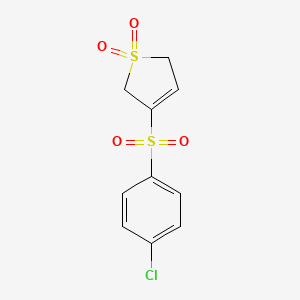

3-(4-Chlorophenyl)sulfonyl-2,5-dihydrothiophene 1,1-dioxide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

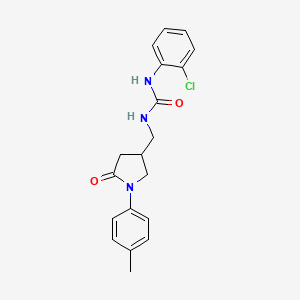

Übersicht

Beschreibung

Synthesis Analysis

The synthesis of similar compounds like sulfolene involves the cheletropic reaction between butadiene and sulfur dioxide . The reaction is typically conducted in an autoclave and small amounts of hydroquinone or pyrogallol are added to inhibit the polymerization of the diene . The reaction proceeds at room temperature over the course of days . At 130 °C, only 30 minutes are required .Molecular Structure Analysis

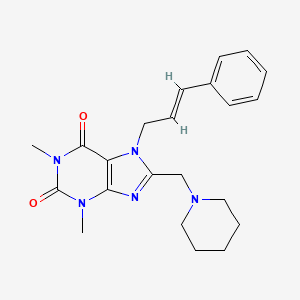

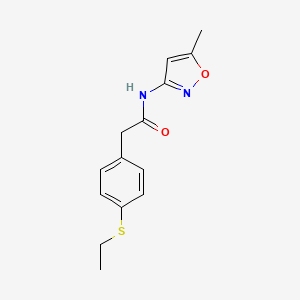

The molecular structure of “3-(4-Chlorophenyl)sulfonyl-2,5-dihydrothiophene 1,1-dioxide” consists of a thiophene ring which is a five-membered ring with four carbon atoms and one sulfur atom. This ring is further substituted with a sulfonyl group attached to a 4-chlorophenyl group.Chemical Reactions Analysis

The compound sulfolene, which is structurally similar to “3-(4-Chlorophenyl)sulfonyl-2,5-dihydrothiophene 1,1-dioxide”, undergoes several reactions. It can isomerize to a mixture of 2-sulfolene and 3-sulfolene in the presence of base or cyanide . It can also undergo hydrogenation to yield sulfolane . Furthermore, it reacts in aqueous solution with bromine to give 3,4-dibromotetrohydrothiophene-1,1-dioxide .Wissenschaftliche Forschungsanwendungen

- Sulfolene serves as a valuable source of butadiene, an essential monomer used in the production of synthetic rubber, plastics, and other polymers. The cheletropic reaction between butadiene and sulfur dioxide yields sulfolene, which can be further utilized for butadiene synthesis .

- Researchers employ sulfolene in organic synthesis due to its unique reactivity. It is unaffected by acids and can even be recrystallized from concentrated nitric acid. Additionally, the protons in the 2- and 5-positions readily exchange with deuterium oxide under alkaline conditions .

- In the presence of base or cyanide, 3-sulfolene isomerizes to a mixture of 2-sulfolene and 3-sulfolene. At equilibrium, the mixture contains 42% 3-sulfolene and 58% 2-sulfolene. Isolation of the thermodynamically more stable 2-sulfolene is possible by heating the mixture .

- Catalytic hydrogenation of 3-sulfolene yields sulfolane, a solvent widely used in the petrochemical industry for extracting aromatics from hydrocarbon streams. However, sulfur compounds can poison the catalyst, limiting the yield .

- Sulfolene reacts with bromine in aqueous solution to form 3,4-dibromotetrahydrothiophene-1,1-dioxide. This intermediate can be dehydrobrominated to produce thiophene-1,1-dioxide using silver carbonate. Thiophene-1,1-dioxide is a highly reactive species with various applications .

Source of Butadiene

Organic Synthesis

Isomerization to 2-Sulfolene

Hydrogenation to Sulfolane

Halogenation Reactions

Derivatives and Applications

Wirkmechanismus

Target of Action

The primary targets of 3-(4-Chlorophenyl)sulfonyl-2,5-dihydrothiophene 1,1-dioxideSulfolene derivatives, which this compound is a part of, have been found to be biologically active and are used in the synthesis of various cyclic compounds . These include influenza virus neuraminidase inhibitors, antipsychotic substances, potassium channel blockers, photoactive substances, and analogues of antibiotics of a hydrogenated anthraquinone series .

Mode of Action

The exact mode of action of 3-(4-Chlorophenyl)sulfonyl-2,5-dihydrothiophene 1,1-dioxideThe reactions of polyalkylation, transformations of functional groups of the sulfolene ring, as well as the addition reaction at endo- and exocyclic multiple bonds are considered in the synthesis of polycyclic derivatives of sulfolane (sulfolene) .

Biochemical Pathways

The specific biochemical pathways affected by 3-(4-Chlorophenyl)sulfonyl-2,5-dihydrothiophene 1,1-dioxideIt’s known that sulfolene derivatives can participate in a variety of reactions, indicating that they may interact with multiple biochemical pathways .

Result of Action

The molecular and cellular effects of 3-(4-Chlorophenyl)sulfonyl-2,5-dihydrothiophene 1,1-dioxideGiven the wide range of applications of sulfolene derivatives, it can be inferred that the compound may have diverse effects at the molecular and cellular level .

Action Environment

Eigenschaften

IUPAC Name |

3-(4-chlorophenyl)sulfonyl-2,5-dihydrothiophene 1,1-dioxide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H9ClO4S2/c11-8-1-3-9(4-2-8)17(14,15)10-5-6-16(12,13)7-10/h1-5H,6-7H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RBIXYEMMWQMBLW-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C=C(CS1(=O)=O)S(=O)(=O)C2=CC=C(C=C2)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H9ClO4S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

292.8 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-(4-Chlorophenyl)sulfonyl-2,5-dihydrothiophene 1,1-dioxide | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![[2-(4-bromophenyl)sulfanylpyridin-3-yl]methyl N-(3,5-dichlorophenyl)carbamate](/img/structure/B2508295.png)

![2-(8-(((4-ethylphenyl)amino)methyl)-7-oxo-2,3-dihydro-[1,4]dioxino[2,3-g]quinolin-6(7H)-yl)-N-(o-tolyl)acetamide](/img/structure/B2508296.png)

![N-{4-[4-(propan-2-yloxy)phenyl]-1,3-thiazol-2-yl}butanamide](/img/structure/B2508308.png)

![N-((8-(3-methyl-1,2,4-oxadiazol-5-yl)-[1,2,4]triazolo[4,3-a]pyridin-3-yl)methyl)-6-(trifluoromethyl)nicotinamide](/img/structure/B2508310.png)